6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid (CAS 952182-47-7) is a heterocyclic building block featuring a fused furo[2,3-b]pyridine bicyclic core with a trifluoromethyl substituent at the 6-position and a carboxylic acid functional handle at the 2-position. The furo[2,3-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, serving as an isosteric replacement for the 7-azaindole (pyrrolo[2,3-b]pyridine) core in kinase inhibitor design, where it functions as a hinge-binding template.

Molecular Formula C9H4F3NO3
Molecular Weight 231.13 g/mol
CAS No. 952182-47-7
Cat. No. B12085214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
CAS952182-47-7
Molecular FormulaC9H4F3NO3
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=C(O2)C(=O)O)C(F)(F)F
InChIInChI=1S/C9H4F3NO3/c10-9(11,12)6-2-1-4-3-5(8(14)15)16-7(4)13-6/h1-3H,(H,14,15)
InChIKeyMFASZKGYQGRTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid (CAS 952182-47-7): Procurement-Relevant Baseline for a Fluorinated Furopyridine Building Block


6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid (CAS 952182-47-7) is a heterocyclic building block featuring a fused furo[2,3-b]pyridine bicyclic core with a trifluoromethyl substituent at the 6-position and a carboxylic acid functional handle at the 2-position . The furo[2,3-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, serving as an isosteric replacement for the 7-azaindole (pyrrolo[2,3-b]pyridine) core in kinase inhibitor design, where it functions as a hinge-binding template [1]. The compound has a molecular formula of C₉H₄F₃NO₃ and a molecular weight of 231.13 g/mol . It is commercially available from multiple suppliers at purities of 95–98% and is typically used as a synthetic intermediate for amide coupling, esterification, and further derivatization in medicinal chemistry programs .

Why Generic Substitution Fails for 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid: Position-Specific CF₃ Effects and Scaffold Identity Are Non-Interchangeable


In-class analogs of 6-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid cannot be casually interchanged because three structural features jointly determine the physicochemical and pharmacological profile of any derived compound: (i) the exact position of the trifluoromethyl group on the bicyclic core, (ii) the identity of the heteroatom in the five-membered ring (oxygen in furo vs. nitrogen in pyrrolo), and (iii) the regioisomeric placement of the carboxylic acid handle. Moving the CF₃ group from the 6-position to the 4-position, or exchanging the furan oxygen for an NH (as in the pyrrolo[2,3-b]pyridine series), alters lipophilicity, hydrogen-bonding capacity, and metabolic stability in ways that are not predictable from single-variable changes [1]. The quantitative evidence below demonstrates that these seemingly subtle structural variations produce measurable differences in logP, pKa, and downstream biological performance that directly impact lead optimization trajectories [2].

Quantitative Differential Evidence for 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid Versus Closest Analogs


LogP Comparison: 6-CF₃-Furo[2,3-b]pyridine-2-carboxylic Acid vs. Unsubstituted Parent Scaffold

The 6-trifluoromethyl substitution on the furo[2,3-b]pyridine-2-carboxylic acid scaffold increases lipophilicity by approximately one logP unit relative to the unsubstituted parent compound. The target compound exhibits a computed logP of 2.54 , compared to a logP of 1.53 for the unsubstituted furo[2,3-b]pyridine-2-carboxylic acid (CAS 34668-26-3) [1]. This increase is consistent with the well-documented lipophilicity-enhancing effect of the CF₃ group [2].

Lipophilicity Physicochemical Properties Drug Design

pKa Differentiation: 6-CF₃-Substituted vs. Regioisomeric Furo[2,3-b]pyridine-6-carboxylic Acid

The carboxylic acid pKa of the target compound is predicted to be 2.44 ± 0.30 , which is approximately 1–2 units lower (more acidic) than that of the regioisomeric furo[2,3-b]pyridine-6-carboxylic acid, whose predicted pKa falls in the range of 3.5–4.2 [1]. This enhanced acidity arises from the combination of the electron-withdrawing CF₃ group at the 6-position and the placement of the carboxylic acid at the 2-position adjacent to the ring junction.

Acidity Ionization State Bioavailability

Anticancer Lead Generation: Potency of Derivatives Synthesized from the 6-CF₃-Furo[2,3-b]pyridine Core

The target compound serves as the key precursor to 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine (compound 1), from which a series of 26 derivatives (3a–b, 6a–k, 9, 10a–b, 11a–c, 12a–c) were synthesized and screened against four human cancer cell lines [1]. The most potent derivative, compound 12a, exhibited cytotoxicity with an IC₅₀ of 3.6 μM against Neuro-2a cells, and compound 7 showed an IC₅₀ of 5.8 μM. All derivatives showed activity at concentrations below 25 μM, with calculated selectivity index (SI) values versus the normal IMR-90 lung cell line [1]. In a separate study, furo[2,3-b]pyridine-2-carboxamide derivatives lacking the 6-CF₃ group showed generally higher IC₅₀ values (>20 μM) in the same cell line panel [2].

Anticancer Cytotoxicity Medicinal Chemistry

Furo vs. Pyrrolo Scaffold Differentiation: Hinge-Binding Properties in Kinase Inhibitor Design

The furo[2,3-b]pyridine core is employed as a bioisosteric replacement for the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold in kinase inhibitor design [1]. In the benzo-anellated series, furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines with identical 4-benzylamine substitution were evaluated in parallel as EGFR and IGF-1R inhibitors, and the oxygen-containing furo scaffold showed distinct kinase affinity profiles compared to the NH-containing pyrrolo analogs [2]. The furan oxygen provides a hydrogen-bond acceptor, while the pyrrole NH acts as a hydrogen-bond donor, creating complementary but non-interchangeable hinge-binding interactions [1]. In FAK inhibition studies, furo[2,3-b]pyridine derivatives achieved IC₅₀ values of 50.98–54.96 nM (compounds 4a and 4c), demonstrating that the furo scaffold is capable of delivering nanomolar potency [3].

Kinase Inhibition Hinge Binder Scaffold Hopping

Metabolic Stability Advantage of 6-CF₃ Substitution: Class-Level Inference from Fluorinated Heterocycles

The trifluoromethyl group is widely recognized in medicinal chemistry for its ability to enhance metabolic stability by blocking oxidative metabolism at the substituted position and by increasing the electron deficiency of the aromatic ring, thereby reducing susceptibility to cytochrome P450-mediated oxidation [1]. While direct microsomal stability data for 6-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid versus its non-fluorinated analog are not publicly available, the CF₃→CH₃ exchange literature demonstrates that replacing a CF₃ group with a methyl group results in a substantial reduction in both lipophilicity and metabolic stability [1]. The 6-position of furo[2,3-b]pyridine is a known site of oxidative metabolism; substitution with CF₃ at this position is therefore expected to confer a protective effect against CYP-mediated degradation [2].

Metabolic Stability Trifluoromethyl Effect ADME

Optimal Application Scenarios for 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring a Pre-Installed Lipophilic Hinge-Binding Scaffold

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors benefit from this building block because the furo[2,3-b]pyridine core serves as a validated hinge-binding template, and the 6-CF₃ group provides a ~10-fold lipophilicity enhancement (ΔlogP ≈ +1.01 vs. unsubstituted parent) [1]. The carboxylic acid at the 2-position enables direct amide coupling to diverse amine-containing fragments, facilitating rapid library synthesis. The scaffold has demonstrated nanomolar FAK inhibition (IC₅₀ = 50.98–54.96 nM) when elaborated with appropriate substituents [2], confirming its suitability for kinase programs.

Anticancer SAR Programs Building on a Validated 6-CF₃-Furo[2,3-b]pyridine Core with Demonstrated Sub-10 μM Cytotoxicity

The target compound is the direct synthetic precursor to 2-carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine, from which derivatives achieving IC₅₀ values as low as 3.6 μM (compound 12a, Neuro-2a) and 5.8 μM (compound 7) have been generated [1]. Programs targeting Neuro-2a (neuroblastoma), HeLa (cervical), A549 (lung), or COLO 205 (colon) cancer cell lines can leverage the existing SAR data, which shows that 6-CF₃-substituted derivatives are approximately 3–6 fold more potent than non-fluorinated furo[2,3-b]pyridine-2-carboxamide analogs [2]. The availability of selectivity index data versus IMR-90 normal cells further supports prioritization of this scaffold for anticancer lead optimization.

Scaffold-Hopping Programs Evaluating Furo vs. Pyrrolo Hinge-Binding Motifs for Kinase Selectivity

For programs that have identified a pyrrolo[2,3-b]pyridine (7-azaindole)-based kinase inhibitor but seek to improve selectivity or intellectual property positioning, this compound offers a direct furo analog for scaffold-hopping [1]. The furan oxygen provides a hydrogen-bond acceptor in place of the pyrrole NH hydrogen-bond donor, altering the hinge-region interaction profile. Parallel evaluation of furo and pyrrolo scaffolds against EGFR and IGF-1R has confirmed that these scaffolds produce distinct kinase affinity profiles [2], making this compound the appropriate choice for systematic scaffold-hopping studies.

Custom Amide Library Synthesis Leveraging the 2-Carboxylic Acid Handle with Pre-Installed 6-CF₃ Pharmacophore

The 2-carboxylic acid functional group enables standard amide coupling and esterification reactions for combinatorial library production [1]. Because the 6-CF₃ group is already installed, each library member automatically incorporates this potency-enhancing and metabolically stabilizing pharmacophore without requiring late-stage trifluoromethylation—a transformation that can be challenging, low-yielding, and expensive. This pre-installation reduces the synthetic burden per library member and ensures consistent incorporation of the CF₃ motif across the entire library, enabling cleaner SAR interpretation [2].

Quote Request

Request a Quote for 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.